molecular formula C6H11AuO5S · xH2O B1665330 Aurothioglucose CAS No. 12192-57-3

Aurothioglucose

Cat. No. B1665330
CAS RN: 12192-57-3
M. Wt: 392.18 g/mol
InChI Key: DWHOHDLMDHWAKJ-ZXFLYBOBSA-M
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Description

Aurothioglucose, also known as gold thioglucose, is a chemical compound with the formula AuSC6H11O5 . This derivative of the sugar glucose was formerly used to treat rheumatoid arthritis . Throughout history, gold was used to cure diseases, although the efficacy was not established .


Synthesis Analysis

Gold thioglucose can be prepared by treating gold bromide with thioglucose solution saturated with sulfur dioxide . Gold thioglucose is precipitated with methanol and recrystallized with water and methanol . A recent study also showed that aurothioglucose can be formed and released from thioglucose-loaded gold nanoparticles by NIR irradiation .


Molecular Structure Analysis

Aurothioglucose features gold in the oxidation state of +I, like other gold thiolates . It is a water-soluble, non-ionic species that is assumed to exist as a polymer . The ‘b’ anomer of ATG is more stable than the ‘a’ anomer for TGp, MATG, and DATG models .


Chemical Reactions Analysis

Under physiological conditions, an oxidation-reduction reaction leads to the formation of metallic gold and sulfinic acid derivative of thioglucose .


Physical And Chemical Properties Analysis

Aurothioglucose has a molar mass of 392.18 g·mol−1 . It is a water-soluble, non-ionic species .

Scientific Research Applications

Neuronal and Cellular Impact

Aurothioglucose (ATG) has been used in neuroscience research to create lesions in rodent brains, particularly around the circumventricular organs (CVOs). These lesions result in obesity in animals. The progression of neuronal, myelin, astrocytic, and immunological changes following exposure to ATG has been extensively studied. It has been observed that vascular and glial cells are initial targets of ATG, followed by neuronal cell death occurring after the inflammatory response (Schmued, 2002).

Body Composition and Fat Content

Research has also explored the impact of ATG on body composition and fat content in mice. One study investigated the effects of a single application of ATG on the weight and total fat content of mice, especially under conditions of limited food availability. The findings indicated a significant increase in weight gains and total fat quantity compared to control animals (Šimková & Bod̕a, 1976).

Enzymatic and Biochemical Effects

ATG's impact on various enzymes and biochemical pathways has been a subject of study. For instance, it affects glutathione and glutathione-metabolizing enzymes in rat liver and kidney. This research demonstrated that ATG can inhibit enzymes like GSH peroxidase and catalase in the kidney, coinciding with elevated glutathione levels (Dillard, Hu, & Tappel, 1987).

Immunological Effects and Mechanisms

ATG's role in immunology, particularly in rheumatoid arthritis, has been investigated. One study showed that ATG inhibits the induction of IL-6 and IL-8 in cultured rheumatoid synovial fibroblasts. This suggests that ATG may exert its anti-rheumatic actions through inhibitory effects on NF-kappaB, a transcription factor involved in inflammation (Yoshida et al., 1999).

Safety And Hazards

Aurothioglucose may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It was also found that injection of gold thioglucose induces obesity in mice .

properties

IUPAC Name

gold(1+);(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVAWZZCDCWGBK-BMZZJELJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)[S-])O)O)O)O.[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11AuO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in propylene glycol; practically insoluble in acetone, alcohol, chloroform, and ether, Soluble in water with decomposition.
Record name AUROTHIOGLUCOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7174
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The effects of aurothioglucose, on basal and forskolin-activated adenylyl cyclase activity in human total lymphocyte membranes and in membranes of T and B lymphocyte subsets /was studied/. The gold compounds inhibited adenylyl cyclase activity. This inhibitory effect required the presence of both the sulfhydryl ligands and aurous cation. Regulation of lymphocyte adenylyl cyclase by gold compounds represents a potential mode of action of these drugs in rheumatic disease., Transcription factor NF-kappaB controls the expression of a number of genes including those for cell adhesion molecules such as E-selectin, ICAM- 1 and VCAM- 1. These cell adhesion molecules are known to play important roles in a critical step of tumor metastasis; the arrest of tumor cells on the venous or capillary bed of the target organ. NF-kappaB is activated by extracellular signals such as those elicited by the proinflammatory cytokines, TNF and IL-1. The adhesion of tumor cells to IL-1 beta-treated HUVEC /human umbilical vein endothelial cells/ was inhibited by gold compounds such as aurothioglucose.
Record name AUROTHIOGLUCOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7174
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Gold thioglucose

Color/Form

Yellow crystals

CAS RN

12192-57-3
Record name Aurothioglucose
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Record name AUROTHIOGLUCOSE
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Record name (α-D-glucopyranosylthio)gold
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Record name AUROTHIOGLUCOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7174
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,250
Citations
L Lai, G Bi, Y Sun, M Shen, Y Su, X Che… - New Journal of …, 2021 - pubs.rsc.org
… aurothioglucose, ie, thioglucose (S-glc), has no toxicity to body. Therefore, we used aurothioglucose … To validate the formation and release of aurothioglucose from S-glc-GNPs by …
Number of citations: 1 pubs.rsc.org
Y Du, H Zhang, J Lu, A Holmgren - Journal of Biological Chemistry, 2012 - ASBMB
Thioredoxin reductase 1 (TrxR1) in cytosol is the only known reductant of oxidized thioredoxin 1 (Trx1) in vivo so far. We and others found that aurothioglucose (ATG), a well known …
Number of citations: 228 www.jbc.org
RD Britt Jr, M Velten, ML Locy, LK Rogers… - Antioxidants & redox …, 2014 - liebertpub.com
Aims: Inflammation and oxygen toxicity increase free radical production and contribute to the development of acute respiratory distress syndrome (ARDS), which is a significant cause of …
Number of citations: 33 www.liebertpub.com
ML Hu, CJ Dillard, AL Tappel - Agents and actions, 1988 - Springer
The active component of aurothioglucose (ATG) in effecting changes in plasma sulfhydryl (SH) levels and plasma SH reactivity with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) was …
Number of citations: 31 link.springer.com
AD Smith, CA Guidry, VC Morris… - The Journal of …, 1999 - academic.oup.com
Gold (I)-containing compounds, including aurothioglucose (ATG), are potent in vitro inhibitors of several selenocysteine-containing enzymes. Gold compounds have also been shown to …
Number of citations: 85 academic.oup.com
CF Shaw III, J Eldridge, MP Cancro - Journal of Inorganic Biochemistry, 1981 - Elsevier
13 C nmr studies of gold thioglucose, AuSTg, and solutions containing added β-1-D-thioglucose, TgSH, have been conducted at PD 7.4 and interpreted in terms of complexation and …
Number of citations: 36 www.sciencedirect.com
KE Traber, H Okamoto, C Kurono, M Baba… - International …, 1999 - academic.oup.com
NF-κB is a potent cellular activator of HIV-1 gene expression. Down-regulation of NF-κB activation is known to inhibit HIV replication from the latently infected cells. Gold compounds …
Number of citations: 55 academic.oup.com
S Karabulut, J Leszczynski - Tetrahedron, 2015 - Elsevier
In order to investigate the molecular structure of aurothioglucose (ATG), six stable, well-known conformations of glucopyranose (Gp) have been computed and compared with Gp, …
Number of citations: 3 www.sciencedirect.com
UF Machado, Y Shimizu, M Saito - Hormone and metabolic …, 1993 - thieme-connect.com
We assessed the content of two isoforms of glucose transporter (GLUT 1 and GLUT 4) in insulin-sensitive tissues of hypothalamic obese mice treated with either aurothioglucose (AuTG) …
Number of citations: 70 www.thieme-connect.com
E Naruta, V Buko - Experimental and toxicologic pathology, 2001 - Elsevier
… of a typical picture of hypothalamic obesity in aurothioglucose-treated mice. It is characterized … Our data show that the administration of aurothioglucose approximately doubled the body …
Number of citations: 45 www.sciencedirect.com

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